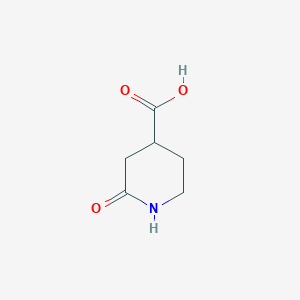

2-Oxopiperidine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxopiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5-3-4(6(9)10)1-2-7-5/h4H,1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZYLQVOHBJVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717464 | |

| Record name | 2-Oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24537-50-6 | |

| Record name | 2-Oxopiperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxopiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxopiperidine 4 Carboxylic Acid and Its Analogues

Strategic Approaches to Piperidine (B6355638) Ring Formation

The formation of the 2-oxopiperidine ring, a delta-lactam, is a key step in the synthesis of these molecules. nih.gov Several distinct strategies have been employed to achieve this, each with its own advantages and limitations.

Intramolecular Cyclization Tactics

Intramolecular cyclization is a powerful strategy for the formation of the 2-oxopiperidine ring. This approach involves the formation of a bond between two reactive centers within the same molecule to close the ring.

A common method is the Dieckmann cyclization , which involves the intramolecular condensation of a diester to form a β-keto ester. This has been proposed as a route to piperidin-2,4-diones, which can be further modified. ucl.ac.uk Another key tactic is the intramolecular Michael addition, where a nucleophile, such as an amide nitrogen, adds to an α,β-unsaturated system within the same molecule. This has been successfully applied on solid support for the synthesis of 2-oxopiperazines, a related class of compounds. psu.edu The cyclization of a delta-hydroxy acid to a delta-lactone is another relevant intramolecular reaction, involving the reaction of a hydroxyl group with a carboxylic acid group in the same molecule to form a cyclic ester. youtube.com

Brønsted-acid-catalyzed cyclization of in situ generated ketimine moieties has also been developed for the synthesis of related fused heterocyclic systems, highlighting the versatility of intramolecular annulation processes. nih.gov These reactions often proceed through key intermediates, such as dihydrospiroindoles, which then rearrange to the final product.

Intermolecular Annulation Strategies

Intermolecular annulation strategies involve the construction of the piperidine ring from two or more separate components. These methods offer a high degree of flexibility in introducing substituents to the final ring system.

One such approach is the [4+2] annulation , or cycloaddition, of imines with allenes, catalyzed by phosphines. This method has been developed into a highly enantioselective process for the synthesis of piperidine derivatives. nih.gov Another versatile strategy involves the divergent intermolecular coupling of alkenes with bifunctional reagents, which can lead to either pyrrolidine (B122466) or piperidine cores by switching the reaction mechanism from radical to polar. nih.govrsc.org For instance, the reaction of an allylsulfonamide with an alkene can be tuned to produce either a [3+2] or a [4+2] annulation product. nih.gov

Catalytic Hydrogenation and Reduction Methods

Catalytic hydrogenation of pyridine (B92270) derivatives is a widely used and efficient method for the synthesis of the saturated piperidine ring. This approach typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), Adams' catalyst (platinum oxide), or Raney nickel, under a hydrogen atmosphere. google.comgoogle.com

The hydrogenation of pyridinecarboxylic acids, such as 4-pyridinecarboxylic acid, directly yields the corresponding piperidinecarboxylic acids. google.com For example, the hydrogenation of 4-pyridine carboxylic acid using a palladium on carbon catalyst under pressure yields 4-piperidinecarboxylic acid. google.com Similarly, the reduction of N-acyl-4-cyanobutyrates can lead to the formation of 2-oxopiperidines through a reductive cyclization process. google.com

The choice of catalyst and reaction conditions can significantly influence the outcome of the hydrogenation. For instance, bimetallic catalysts, such as those containing ruthenium and tin, have been developed for the selective hydrogenation of carboxylic acid derivatives to alcohols, a related and important transformation. tue.nl Supported rhenium catalysts have also been shown to be effective for the selective hydrogenation of carboxylic acids, esters, and amides. rsc.org

Reductive Amination Protocols

Reductive amination is a versatile and powerful method for the formation of amines, including the cyclic amines that form the piperidine ring. masterorganicchemistry.com This reaction involves the initial formation of an imine or enamine from a carbonyl compound and an amine, followed by in situ reduction to the corresponding amine.

The double reductive amination (DRA) of dicarbonyl compounds is a particularly effective strategy for constructing the piperidine skeleton. chim.it This approach has been widely used in the synthesis of polyhydroxylated piperidines, which are of significant biological interest. chim.itresearchgate.net The use of sugar-derived dicarbonyl substrates allows for the synthesis of enantiopure piperidine derivatives. chim.it A variety of reducing agents can be employed in reductive amination, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is often preferred as it is selective for the reduction of the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comyoutube.com

Enantioselective and Diastereoselective Synthesis of 2-Oxopiperidine-4-carboxylic Acid Architectures

The synthesis of specific stereoisomers of this compound and its analogues is of great importance, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.orgnumberanalytics.com

Asymmetric Induction and Chiral Auxiliary Applications

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction. pressbooks.pub This can be achieved through the use of chiral catalysts or by employing a chiral auxiliary . A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. wikipedia.orgnumberanalytics.comsigmaaldrich.com

Several chiral auxiliaries have been successfully used in the synthesis of chiral piperidine derivatives. Evans oxazolidinones and Oppolzer sultams are two widely used classes of chiral auxiliaries. nih.gov For example, Davies' chiral auxiliary has been utilized to induce an asymmetric Michael addition in the synthesis of piperidin-2,4-diones. ucl.ac.uk The use of chiral auxiliaries allows for a high degree of stereocontrol in reactions such as alkylations and aldol (B89426) reactions. wikipedia.orgnumberanalytics.com

Enantioselective synthesis can also be achieved using chiral catalysts. pressbooks.pub For instance, the asymmetric hydrogenation of prochiral substrates using chiral metal complexes, such as those containing rhodium or iridium, can provide access to enantioenriched piperidine derivatives. nih.govresearchgate.net Organocatalysis, using small chiral organic molecules as catalysts, has also emerged as a powerful tool for the asymmetric synthesis of piperidine-type alkaloids. nih.gov

Below is a table summarizing some of the key synthetic methods discussed:

| Synthetic Strategy | Key Reaction Type | Starting Material Example | Product Type | Key Features | References |

| Intramolecular Cyclization | Dieckmann Cyclization | Diester | β-Keto Ester (Piperidinone precursor) | Forms β-keto ester intermediate. | ucl.ac.uk |

| Intramolecular Cyclization | Intramolecular Michael Addition | Unsaturated Amide | 2-Oxopiperazine | Can be performed on solid support. | psu.edu |

| Intermolecular Annulation | [4+2] Annulation | Imine and Allene | Piperidine Derivative | Catalyzed by phosphines, can be enantioselective. | nih.gov |

| Catalytic Hydrogenation | Hydrogenation of Pyridine | Pyridinecarboxylic Acid | Piperidinecarboxylic Acid | Utilizes metal catalysts like Pd/C. | google.com |

| Reductive Amination | Double Reductive Amination | Dicarbonyl Compound | Polyhydroxylated Piperidine | Forms two C-N bonds in one pot. | chim.it |

| Enantioselective Synthesis | Asymmetric Michael Addition | β-Keto Ester | Chiral Piperidin-2,4-dione | Uses a chiral auxiliary to direct stereochemistry. | ucl.ac.uk |

Chemoenzymatic Synthetic Pathways

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to produce complex molecules. While specific chemoenzymatic routes to this compound are not extensively detailed in the provided results, the broader context of chemoenzymatic synthesis of related cyclic compounds, such as macrocyclic peptides, offers valuable insights. This approach often utilizes enzymes like thioesterases for macrocyclization. nih.gov

A general chemoenzymatic strategy involves the solid-phase peptide synthesis (SPPS) of a linear precursor, which is then subjected to enzyme-catalyzed cyclization. nih.gov For instance, the synthesis of tyrocidine A and its analogues has been achieved by constructing a linear decapeptide on a resin, followed by cyclization catalyzed by a thioesterase domain. nih.gov This method has proven effective for creating both lactones and lactams, highlighting its potential for synthesizing piperidine-based structures. nih.gov The broad substrate scope of some thioesterases suggests that a similar approach could be adapted for the synthesis of this compound derivatives. nih.gov

Control of Stereochemistry in Rearrangement Reactions

The stereochemical outcome of rearrangement reactions is crucial for the synthesis of enantiomerically pure this compound analogues. A notable example is the spontaneous rearrangement of 4-carboxy-2-oxoazepane α,α-amino acids into 2'-oxopiperidine-containing β2,3,3-amino acids. researchgate.net This rearrangement proceeds with complete stereoselectivity under acidic conditions. researchgate.net

The process involves the breakdown of an amide bond in the seven-membered azepane ring and the formation of a new bond to create the six-membered piperidine ring. researchgate.net Theoretical studies suggest that a catalytic water molecule and the carboxylic acid at the 4-position of the 2-oxoazepane ring facilitate this rearrangement through a concerted mechanism. researchgate.net The use of a p-methoxyphenyl group on the azetidinone intermediate has been shown to be critical for achieving excellent stereochemical control in the synthesis of these heterocyclic amino acids. researchgate.net

Advanced Synthetic Routes to Functionalized this compound Analogues

Synthesis via α-Amino Acid Precursors

The synthesis of substituted piperidine-4-carboxylic acids from readily available α-amino acids provides a versatile route to chiral derivatives. researchgate.net One methodology involves the use of N-Cbz protected amino acids and Meldrum's acid in a straightforward synthetic sequence. researchgate.netresearchgate.net This approach has been successfully applied to the synthesis of various 2-substituted piperidine-4-carboxylic acids. researchgate.netresearchgate.net

Another strategy utilizes the alkylation of an amine with a dihaloalkane to form the piperidine ring. researchgate.netresearchgate.net This method has been demonstrated for the synthesis of 2-substituted carboxypiperidines starting from amino acids with known stereochemistry. researchgate.netresearchgate.net Furthermore, homochiral α-amino acids have been prepared through the regioselective reaction of higher-order cuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid. rsc.org

Construction from Oxoazepane Intermediates

As previously mentioned, 2-oxopiperidine derivatives can be synthesized through the rearrangement of 2-oxoazepane intermediates. researchgate.net Specifically, 4-carboxy-2-oxoazepane α,α-amino acids can be converted to 2'-oxopiperidine-containing β2,3,3-amino acids. researchgate.net This rearrangement is notable for its ease, occurring at room temperature. researchgate.net The synthesis of the initial 2-oxoazepane derivatives can be achieved through the Pd-C-catalyzed hydrogenolysis of Orn(Z)-derived 2-azetidinones. researchgate.net

Protection-Deprotection Strategies in this compound Synthesis

In the multi-step synthesis of complex molecules like this compound and its analogues, the use of protecting groups is essential to ensure chemoselectivity. wikipedia.org The carboxylic acid functional group is typically protected as an ester. wikipedia.orglibretexts.orgslideshare.net

Common protecting groups for carboxylic acids include:

Methyl esters: Removed by acid or base hydrolysis. libretexts.org

Benzyl esters: Cleaved by hydrogenolysis. libretexts.org

tert-Butyl esters: Removed under acidic or basic conditions. libretexts.org

Silyl esters: Cleaved by acid, base, or fluoride (B91410) ions. libretexts.orgnih.gov

The choice of protecting group depends on the stability required during the synthetic sequence and the conditions needed for its removal, ensuring orthogonality with other protecting groups present in the molecule. nih.gov For instance, the 1,3-dithian-2-yl-methyl (Dim) group offers an orthogonal protection strategy as it can be removed under nearly neutral oxidative conditions, which is advantageous when acid- or base-labile groups are present elsewhere in the molecule. nih.gov

The amide nitrogen in the piperidine ring can also be protected. Common amine protecting groups include:

Carbamates (e.g., Boc, Cbz): Removed by acid or hydrogenolysis. libretexts.org

Benzyl (Bn) group: Cleaved by hydrogenolysis. libretexts.org

Tosyl (Ts) group: Removed by strong acid or reducing agents. libretexts.org

The strategic application and selective removal of these protecting groups are critical for the successful synthesis of functionalized this compound derivatives. wikipedia.org

Compound Information Table

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | This compound | C₆H₉NO₃ |

| Meldrum's acid | 2,2-dimethyl-1,3-dioxane-4,6-dione | C₆H₈O₄ |

| Tyrocidine A | Not applicable | C₆₆H₈₈N₁₃O₁₃⁺ |

Disclaimer: This article is for informational purposes only and does not constitute medical advice.

Chemical Reactivity and Transformations of 2 Oxopiperidine 4 Carboxylic Acid

Chemical Transformations of the Carboxylic Acid Functionality in 2-Oxopiperidine-4-carboxylic Acid

The carboxylic acid group in this compound can undergo a variety of standard chemical transformations, including esterification, amidation, and reduction. These reactions are fundamental to modifying the properties of the molecule and for its incorporation into larger, more complex structures.

Esterification: The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality, enhance solubility in organic solvents, or to create a precursor for further reactions. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid or tosic acid), can be employed. researchgate.net For instance, the reaction of this compound with methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst would yield the corresponding methyl or ethyl ester. sciencemadness.orgresearchgate.net Alternatively, for more sensitive substrates, milder methods like Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be utilized. nih.gov

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine. This is a crucial transformation for the synthesis of peptide-based molecules and other biologically active compounds. Direct condensation of the carboxylic acid with an amine can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator such as 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP. libretexts.org A variety of amines can be used, allowing for the introduction of diverse substituents. lookchemmall.comnih.govencyclopedia.pub For example, reaction with aniline (B41778) derivatives can be facilitated by reagents like TiCl4. nih.gov Another approach involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride (SOCl2), followed by reaction with the amine. sigmaaldrich.com

Reduction: The carboxylic acid functionality can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally ineffective. masterorganicchemistry.combyjus.comwikipedia.orgchemguide.co.uk The reaction with LiAlH4 proceeds via an initial acid-base reaction to form a lithium carboxylate, which is then reduced to the primary alcohol. masterorganicchemistry.comyoutube.com This transformation provides access to 4-(hydroxymethyl)-2-piperidone, a valuable synthetic intermediate.

Table 1: Summary of Transformations of the Carboxylic Acid Functionality

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H2SO4) | 2-Oxopiperidine-4-carboxylate ester |

| Amidation | Amine, Coupling Agent (e.g., EDC, HOBt) | 2-Oxopiperidine-4-carboxamide |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | 4-(Hydroxymethyl)-2-piperidone |

Reactivity and Derivatization of the 2-Oxopiperidine Moiety

The 2-oxopiperidine ring itself presents several sites for chemical modification, including the lactam nitrogen and the α-carbons to the carbonyl group.

N-Alkylation and N-Acylation: The nitrogen atom of the lactam is part of an amide and is therefore less nucleophilic than a typical amine. However, under appropriate conditions, N-alkylation and N-acylation can be achieved. These reactions often require prior protection of the carboxylic acid group as an ester to prevent unwanted side reactions. For instance, N-alkylation of piperidine (B6355638) derivatives can be accomplished using alkyl halides in the presence of a base. rsc.org N-acylation can be performed using acyl chlorides or anhydrides. researchgate.net The use of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen is a common strategy to control regioselectivity during synthetic sequences.

Reactivity at the α-Carbons (C3 and C5): The methylene (B1212753) groups at the C3 and C5 positions, which are alpha to the lactam carbonyl, possess acidic protons and can participate in enolate chemistry. libretexts.orgorganicchemistrydata.orgpressbooks.publumenlearning.comyoutube.com Deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can generate an enolate, which can then be reacted with various electrophiles. For example, alkylation of the enolate with an alkyl halide would introduce a substituent at the C3 or C5 position. organicchemistrydata.orgpressbooks.pub This provides a route to substituted piperidone derivatives.

Mechanistic Investigations of Intramolecular Rearrangements and Cyclizations

The structure of this compound and its derivatives makes them suitable substrates for intramolecular reactions, leading to the formation of bicyclic systems.

Dieckmann Cyclization: A particularly relevant intramolecular reaction is the Dieckmann condensation. This reaction involves the intramolecular cyclization of a diester to form a β-keto ester. organicreactions.orglibretexts.orgyoutube.com For example, a derivative of this compound, where the nitrogen is functionalized with a group containing an ester, can undergo Dieckmann cyclization to form a bicyclic piperidine-2,4-dione. core.ac.uk The reaction is typically carried out in the presence of a base like sodium methoxide. core.ac.uk The resulting bicyclic β-keto ester can be further manipulated, for instance, by hydrolysis and decarboxylation to yield a substituted piperidine-2,4-dione. youtube.com

Advanced Synthetic Utility as a Reaction Intermediate

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of complex and biologically active molecules, particularly in the pharmaceutical industry. researchgate.netnih.gov

The piperidine scaffold is a common motif in many approved drugs. researchgate.net By utilizing the various chemical handles on the this compound framework, medicinal chemists can synthesize libraries of compounds for drug discovery programs. For example, the carboxylic acid can be coupled with various amines to explore structure-activity relationships. The piperidone ring can be further functionalized to introduce additional diversity.

Derivatives of this compound have been used in the synthesis of κ-opioid receptor (KOR) agonists and potent dual PPARα/γ agonists. organicchemistrydata.orgcore.ac.uk The ability to stereoselectively introduce substituents on the piperidine ring is crucial for optimizing the pharmacological properties of these molecules. nih.govrsc.org The synthesis of chiral 2-substituted piperidine-4-carboxylic acids as versatile pharmaceutical intermediates has been a subject of significant research. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

Pharmaceutical Significance of the 2-Oxopiperidine-4-carboxylic Acid Scaffold

The piperidine (B6355638) ring is a prevalent structural motif found in numerous approved drugs and clinical candidates, making it one of the most vital building blocks in pharmaceutical science. researchgate.net The this compound framework, in particular, serves as a versatile pharmaceutical intermediate. researchgate.net The presence of the reactive oxo group and the strategically positioned carboxylic acid allows for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds. cymitquimica.comresearchgate.net This structural versatility is crucial for lead optimization programs in drug discovery, where chemists aim to fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity for a specific biological target. The constrained cyclic nature of the piperidine ring also helps in pre-organizing the substituents in a defined spatial orientation, which can lead to higher affinity binding to target proteins.

Development of Therapeutic Agents Utilizing this compound Derivatives

The inherent reactivity and specific stereochemistry of the this compound scaffold have been exploited to create a variety of therapeutic agents targeting different biological pathways.

Derivatives of the piperidine carboxylic acid core have shown significant potential in modulating the activity of various neurotransmitter receptors, which are crucial targets for treating neurological and psychiatric disorders.

GABAa Receptor Modulators: Piperine (B192125), a natural product containing a piperidine moiety, is known to modulate γ-aminobutyric acid type A (GABAa) receptors, the primary inhibitory neurotransmitter receptors in the brain. nih.gov Synthetic analogues where the piperidine ring was modified have led to compounds with significantly enhanced efficacy and potency. For instance, replacing the piperidine with an N,N-dibutyl group resulted in a derivative with high potency for GABAa receptor modulation. nih.gov

NMDA Receptor Antagonists: 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids have been developed as potent and selective antagonists for the N-methyl-D-aspartic acid (NMDA) receptor. acs.org These compounds are of interest for their potential neuroprotective effects.

Dopamine (B1211576) and Serotonin (B10506) Receptor Ligands: Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been designed as monoamine neurotransmitter re-uptake inhibitors, targeting transporters for serotonin and dopamine. google.comgoogle.com Additionally, analogues of Pro-Leu-Gly-NH2 (PLG) where the glycinamide (B1583983) is replaced by L-piperidine-2-carboxamide have been shown to enhance the binding of dopamine agonists to their receptors. nih.gov

Table 1: Examples of Piperidine Carboxylic Acid Derivatives in Neurotransmitter Receptor Modulation

| Derivative Class | Target Receptor | Observed Effect | Reference |

|---|---|---|---|

| Piperine Analogues | GABAa | Potent modulation of GABA-induced chloride current | nih.gov |

| 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | NMDA | Potent and selective antagonism | acs.org |

| Piperidine-4-carboxylic acid phenyl-alkyl-amides | Monoamine Transporters | Re-uptake inhibition | google.comgoogle.com |

| L-piperidine-2-carboxamide PLG Analogues | Dopamine Receptors | Enhanced agonist binding | nih.gov |

The piperidine carboxylic acid scaffold is a key component in the design of inhibitors for various enzymes implicated in disease.

Histone Deacetylase (HDAC) Inhibitors: HDACs are a class of enzymes that play a critical role in gene expression, and their inhibition is a validated strategy for cancer therapy. nih.govnih.govfrontiersin.org Carboxylic acids are one of the major classes of HDAC inhibitors. nih.gov Novel inhibitors have been developed by incorporating a 2-substituted phenylquinoline-4-carboxylic acid group into the "cap" region of the inhibitor pharmacophore, leading to compounds with selectivity for specific HDAC isoforms like HDAC3. nih.govfrontiersin.org

Dopamine Transporter (DAT) Inhibitors: The dopamine transporter is a key target for drugs used to treat conditions like ADHD and is also implicated in substance abuse. nih.govnih.gov Researchers have successfully designed potent and selective DAT inhibitors by modifying the structure of methylphenidate, demonstrating that the nitrogen in the piperidine ring is not essential for high binding affinity. nih.gov Furthermore, a series of 3-carbomethoxy-4-(aryl-substituted)piperidines were synthesized and found to be selective inhibitors of the human dopamine transporter. nih.gov The cis-diastereomer of cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine was identified as a particularly potent inhibitor. nih.gov

Angiotensin-Converting Enzyme (ACE) Inhibitors: The carboxylic acid group on proline in potent ACE inhibitors has been successfully replaced by other acidic moieties. nih.gov This highlights the potential for using piperidine carboxylic acid structures as scaffolds for developing new ACE inhibitors for the treatment of hypertension. nih.gov

Table 2: Piperidine Carboxylic Acid Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 2-Phenylquinoline-4-carboxylic Acid Derivatives | Histone Deacetylase 3 (HDAC3) | Cancer | Development of a selective HDAC3 inhibitor (D28) with potent anticancer activity. | nih.govfrontiersin.org |

| Oxacyclic/Carbacyclic Methylphenidate Analogues | Dopamine Transporter (DAT) | CNS Disorders | Demonstrated that nitrogen is not essential for potent DAT inhibition. | nih.gov |

| 3-Carbomethoxy-4-(aryl-substituted)piperidines | Dopamine Transporter (DAT) | CNS Disorders | cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine is a potent inhibitor. | nih.gov |

| 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline Analogues | Angiotensin Converting Enzyme (ACE) | Hypertension | Replacement of the proline carboxylic acid with other groups to create novel ACE inhibitors. | nih.gov |

Chronic inflammation and pain are major health issues, and new therapeutic agents are constantly needed. A series of novel carboxylic acid analogues of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals have been synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov Several of these compounds demonstrated potent inhibition of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.gov

Notably, compounds FM10 and FM12 showed promising results in in vivo models of pain and inflammation. nih.gov The carboxylic acid derivative with a furyl moiety (FM12) was particularly potent against COX-2, with a high selectivity index, suggesting it could be a promising lead for developing new anti-inflammatory and analgesic drugs. nih.gov

Table 3: Anti-inflammatory and Analgesic Activity of Carboxylic Acid Derivatives

| Compound | Target | In Vitro Activity (IC₅₀) | In Vivo Effect | Reference |

|---|---|---|---|---|

| FM10 | COX-2 | Potent Inhibition | Significant analgesic and anti-inflammatory activity | nih.gov |

| FM12 | COX-2 | 0.18 µM (High Selectivity Index: 277.1) | Significant analgesic and anti-inflammatory activity | nih.gov |

The piperidine carboxylic acid framework has also been utilized in the search for new agents to combat infectious diseases.

Antiviral Agents: Piperidine-4-carboxamide analogs have been identified as broad-spectrum inhibitors of RNA viruses, including coronaviruses like SARS-CoV-2. gavinpublishers.com These compounds, such as NCGC2955 and its analogue 153, inhibit viral replication at low micromolar concentrations. gavinpublishers.com Their mechanism may involve targeting a host factor, which could reduce the likelihood of drug resistance. gavinpublishers.com In another study, a series of 4-oxo-4H-quinoline acylhydrazone derivatives were designed based on a lead hydrazide compound and showed good antiviral activity against tobacco mosaic virus (TMV), with some compounds outperforming the commercial drug ribavirin. nih.gov

Antimicrobial Agents: A study on the fungus Aspergillus fumigatus led to the isolation of 5-butyl-2-pyridine carboxylic acid, a compound that demonstrated potent, broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative pathogenic bacteria. nih.gov

Table 4: Antimicrobial and Antiviral Piperidine/Pyridine (B92270) Carboxylic Acid Derivatives

| Derivative Class | Pathogen Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| Piperidine-4-carboxamides | Coronaviruses (e.g., SARS-CoV-2) | Antiviral | Inhibition of viral replication at low µM concentrations. | gavinpublishers.com |

| 4-Oxo-4H-quinoline acylhydrazones | Tobacco Mosaic Virus (TMV) | Antiviral | Hindered self-assembly and growth of the virus. | nih.gov |

| 5-Butyl-2-pyridine carboxylic acid | Pathogenic Bacteria | Antimicrobial | Broad-spectrum activity through cell membrane rupture. | nih.gov |

The structural versatility of the piperidine carboxylic acid scaffold has enabled its application in targeting other important disease pathways.

PPARα/γ Agonists: Several series of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been designed as potent dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). nih.gov These receptors are key regulators of lipid and glucose metabolism, making their agonists valuable for the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.

P2Y12 Receptor Antagonists: In the search for new antiplatelet agents, researchers have developed potent P2Y12 receptor antagonists based on a 2-phenylpyrimidine-4-carboxamide (B13652400) scaffold. nih.gov The optimization of this series involved replacing a carboxylic acid functionality with a phosphonic acid group, leading to the discovery of a clinical candidate with a potentially wider therapeutic window and reduced bleeding risk compared to existing therapies. nih.gov

Contributions to Drug Discovery Lead Optimization

Lead optimization is a crucial phase in drug development where a promising lead compound is chemically modified to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. The rigid, three-dimensional structure of the 2-oxopiperidine ring system, combined with the versatile chemistry of the carboxylic acid group, makes this compound and its derivatives valuable tools in this intricate process.

A prominent example of the successful incorporation of a 2-oxopiperidine moiety in lead optimization is in the development of the anticoagulant drug, Apixaban. nih.govnih.gov Apixaban is a potent and selective direct inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade. nih.gov The chemical name for Apixaban is 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide. nih.govnih.gov

The structure-activity relationship (SAR) studies revealed that the introduction of the neutral 2-oxopiperidine heterocycle at this position was well-tolerated and contributed to the high potency and selectivity of Apixaban for Factor Xa. nih.gov The lactam functionality of the 2-oxopiperidine ring can engage in specific hydrogen bonding interactions within the target's binding site, while the piperidine ring itself provides a rigid scaffold that helps to properly orient the other pharmacophoric elements of the molecule for optimal binding.

The success of Apixaban underscores the significant contribution that the 2-oxopiperidine scaffold can make to lead optimization. The strategic inclusion of this moiety can address key challenges in drug design, including enhancing target affinity and selectivity, as well as improving metabolic stability.

Below is an interactive data table summarizing the key findings related to the lead optimization of Apixaban, highlighting the role of the 2-oxopiperidine moiety.

| Compound/Analog | Modification | Target | Activity/Potency (Ki) | Key Finding |

| Razaxaban (precursor) | Carboxamido linker with a primary aniline (B41778) | Factor Xa | Potent | Potential for in vivo hydrolysis. nih.gov |

| Apixaban | Cyclized linker with 2-oxopiperidin-1-yl group | Factor Xa | 0.08 nM | The 2-oxopiperidine moiety is a key component of this highly potent and selective inhibitor, contributing to its improved pharmacokinetic profile. nih.govnih.gov |

| Apixaban | - | Thrombin | >30,000-fold selectivity vs. Factor Xa | Demonstrates high selectivity for its target enzyme. nih.gov |

Structure Activity Relationship Sar Studies and Molecular Design

Structure-Activity Relationship Elucidation of 2-Oxopiperidine-4-carboxylic Acid Derivatives

The structure-activity relationship (SAR) of this compound derivatives is highly dependent on the nature and position of substituents on the piperidine (B6355638) ring and the modifications to the carboxylic acid and amide functionalities. Studies have revealed that this scaffold can be adapted to target a diverse range of biological entities, including enzymes and receptors.

Similarly, research into dual peroxisome proliferator-activated receptor (PPAR) α/γ agonists has utilized substituted piperidine-4-carboxylic acid analogs. nih.gov These studies highlight the importance of the substitution pattern on the piperidine ring for achieving potent dual agonism.

In the context of anti-trypanosomal agents, SAR studies on related piperidine derivatives revealed critical insights. For instance, introducing unsaturation into the piperidine ring led to a tenfold increase in potency against Trypanosoma cruzi. dndi.org Furthermore, the electronic properties of aromatic groups attached via an amide linkage were found to be crucial; electron-rich aromatic systems were preferred for activity, while electron-deficient ones were often inactive. dndi.org

The table below summarizes key SAR findings for various piperidine carboxamide derivatives, illustrating the impact of structural modifications on biological activity.

| Base Scaffold | Target/Application | Modification | Observation | Reference |

| Piperidine-4-carboxamide | DNA Gyrase (M. abscessus) | Variation of amine and other substituents | Activity is a composite of all three molecular building blocks. | nih.gov |

| Piperidine-4-carboxylic Acid | PPARα/γ Agonism | Substitution on the piperidine ring | Potent dual agonism is achievable with specific substitution patterns. | nih.gov |

| 4-Azaindole-2-piperidine | Anti-trypanosomal (T. cruzi) | Introduction of unsaturation in the piperidine ring | Ten-fold increase in potency observed. | dndi.org |

| 4-Azaindole-2-piperidine | Anti-trypanosomal (T. cruzi) | Aromatic amide substituent | Electron-rich aromatics (e.g., 4-methoxyindole) showed higher potency; electron-deficient analogs were inactive. | dndi.org |

| 2-Phenylquinoline-4-Carboxylic Acid | HDAC Inhibition | Introduction of a 2-substituted phenylquinoline-4-carboxylic acid group to the "cap" region | Designed to form strong hydrophobic interactions, leading to potent HDAC inhibitors. | nih.gov |

Stereoisomeric Effects on Pharmacological Activity

Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are inherently chiral. For derivatives of this compound, the stereocenter at the C4 position (and any other introduced chiral centers) can profoundly influence pharmacological activity. The spatial arrangement of the carboxylic acid group and other substituents determines the molecule's ability to fit into a specific binding pocket.

The synthesis of enantiospecific 2-substituted piperidine-4-carboxylic acids from α-amino acids has been established as a viable route to access chiral pharmaceutical intermediates. researchgate.net This underscores the importance of controlling stereochemistry during synthesis to produce the desired, biologically active isomer. Different stereoisomers of a compound can exhibit significant variations in potency, selectivity, and even the type of pharmacological effect. For example, in the development of dual PPARα/γ agonists, controlling the stereoisomerism was a key consideration in the design process. nih.gov

While specific data comparing the (R) and (S) isomers of this compound itself are not detailed in the provided results, the general principle is well-established in related piperidine structures. For instance, in the development of N-methyl-D-aspartic acid (NMDA) receptor antagonists based on a piperidine-2-carboxylic acid scaffold, the specific stereochemistry is critical for potent activity. acs.org It is a fundamental concept in medicinal chemistry that only one enantiomer is often responsible for the desired therapeutic effect, while the other may be inactive or contribute to off-target effects.

The table below illustrates the significance of stereochemistry in drug design, using a related chiral piperidine derivative as an example.

| Compound | Chirality | Melting Point | Optical Activity | Application | Reference |

| 1-Boc-4-oxopiperidine-2-carboxylic acid | (S)-isomer | 121-125 °C | [α]22/D -18.5°, c = 1 in chloroform | Peptide Synthesis | sigmaaldrich.com |

This demonstrates that specific, single-enantiomer intermediates are synthesized and characterized for use in developing chiral therapeutic agents.

Rational Design Principles for Novel this compound-Based Therapeutics

The rational design of new drugs based on the this compound scaffold involves a systematic approach to modifying its structure to enhance desired therapeutic properties while minimizing undesirable ones. This process leverages an understanding of SAR and the three-dimensional structure of the biological target.

A key design principle involves using the piperidine ring as a rigid scaffold to orient functional groups in a precise three-dimensional arrangement for optimal interaction with a target's binding site. nih.gov The design of histone deacetylase (HDAC) inhibitors, for example, often follows a pharmacophore model consisting of a "cap" group, a linker, and a zinc-binding group (ZBG). In this model, a derivative of the core scaffold, such as 2-substituted phenylquinoline-4-carboxylic acid, can function as a bulky "cap" group designed to make strong hydrophobic contact with residues at the opening of the enzyme's active site. nih.gov

Another critical design strategy is the use of bioisosteric replacement. The carboxylic acid moiety is a common site for modification. While essential for binding in many cases, its acidic nature can limit oral bioavailability and cell permeability. Therefore, it is often replaced with other functional groups, known as bioisosteres, that mimic its size, shape, and electronic properties but have improved pharmaceutical characteristics. Examples include replacing the carboxylic acid with a tetrazole or a hydroxamic acid. nih.gov A study on angiotensin-converting enzyme (ACE) inhibitors demonstrated this principle by replacing the proline carboxylic acid with phosphoric acid, hydroxamic acid, and tetrazole groups, resulting in compounds with varied inhibitory potencies. nih.gov

The following table outlines common rational design strategies applied to carboxylic acid-containing scaffolds.

| Design Principle | Strategy | Example Application | Desired Outcome | Reference |

| Bioisosteric Replacement | Replace carboxylic acid with a hydroxamic acid or tetrazole. | ACE Inhibitors | Modulate potency (IC50) and improve pharmacokinetic properties. | nih.gov |

| Pharmacophore Modeling | Use the piperidine scaffold to orient a "cap" group for hydrophobic interactions. | HDAC Inhibitors | Enhance binding affinity and selectivity. | nih.gov |

| Metabolic Stabilization | Introduce fluorine atoms at metabolically labile sites. | Anti-trypanosomal Agents | Increase metabolic stability and half-life. | dndi.org |

Computational and Theoretical Investigations

Quantum Chemical and Computational Studies of 2-Oxopiperidine-4-carboxylic Acid Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of piperidone derivatives. acs.org Studies on related piperidone compounds reveal key insights that can be extrapolated to this compound.

The reactivity of a molecule is fundamentally governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. researchgate.net For instance, a smaller gap suggests higher reactivity. researchgate.net In studies of piperine (B192125), which contains a piperidine (B6355638) ring, the HOMO and LUMO values were reported to be -5.34 eV and -1.65 eV, respectively, resulting in an energy gap of 3.68 eV. researchgate.net This provides a baseline for understanding the electronic profile of similar structures.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand charge distribution and intramolecular interactions that influence reactivity. acs.org This analysis can reveal the extent of electron delocalization and the nature of bonding within the molecule. For example, in 3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivatives, DFT calculations have been used to explore geometric parameters and HOMO-LUMO energies, showing that charge transfer interactions occur within the molecules. acs.org

Furthermore, global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of chemical reactivity. These descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

A study on piperine and piperic acid showed that the lower HOMO-LUMO gap for piperic acid indicated it is more reactive than piperine. researchgate.net This suggests that the piperidine ring in piperine contributes to its chemical stability. researchgate.net These findings imply that the reactivity of this compound will be influenced by the interplay between the electron-withdrawing carboxylic acid group and the lactam functionality within the piperidine ring.

Table 1: Representative Global Reactivity Descriptors for Piperine

| Descriptor | Value (eV) |

| HOMO | -5.34 |

| LUMO | -1.65 |

| Energy Gap (ΔE) | 3.69 |

Data sourced from studies on piperine, a related alkaloid containing a piperidine ring. researchgate.net

Molecular Modeling and Simulation of Conformational Dynamics

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its biological activity and interactions with molecular targets. Molecular modeling and simulation techniques, such as molecular dynamics (MD) simulations, provide a dynamic picture of the molecule's behavior.

The piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, the presence of substituents can influence the preference for axial or equatorial positioning. For 2-substituted piperidines, studies have shown that the axial conformation can be preferred, particularly in N-acyl or N-aryl derivatives, due to pseudoallylic strain arising from the partial double-bond character of the C-N bond. nih.gov This preference for an axial substituent can create a unique exit vector for exploring binding sites in proteins. nih.gov

In the case of this compound, the lactam functionality introduces a degree of planarity around the amide bond. The conformational equilibrium will be a balance between the puckering of the cyclohexane-like part of the ring and the planarity of the lactam group. The carboxylic acid at the 4-position can exist in either an axial or equatorial orientation, and the relative stability of these conformers will depend on the interplay of steric and electronic factors.

MD simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in aqueous solution or within a protein binding site. nih.gov These simulations track the atomic positions over time, revealing the accessible conformations and the energy barriers between them. For instance, MD simulations of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides in complex with human carbonic anhydrase isoforms have been used to investigate the dynamic behavior of the piperidine ring and its influence on protein-ligand recognition. nih.gov The stability of the simulated systems is often assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Table 2: Conformational Preferences of Substituted Piperidines

| Substituent Position | Preferred Orientation | Influencing Factors |

| 2-substituent (N-acyl/aryl) | Axial | Pseudoallylic strain |

| 4-substituent | Equatorial (generally) | Steric hindrance |

General trends observed in conformational analysis of piperidine derivatives. nih.govacs.org

In Silico Approaches for Structure-Activity Relationship Prediction and Ligand Design

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling and structure-based drug design, are powerful tools for predicting the biological activity of compounds and for designing new, more potent ligands. The piperidine scaffold is a common motif in many pharmaceuticals, making it a frequent subject of such studies. rsc.orgescholarship.orgnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models use molecular descriptors, which are numerical representations of various chemical properties (e.g., steric, electronic, hydrophobic), to predict the activity of new compounds. For example, QSAR models have been developed for piperidine derivatives to predict their toxicity against Aedes aegypti and their inhibitory activity against the Akt1 kinase. nih.govnih.gov In a study on furan-pyrazole piperidine derivatives, 2D and 3D autocorrelation descriptors were used to build a multiple linear regression (MLR) model that successfully predicted their inhibitory concentration (IC50) against Akt1 and cancer cell lines. nih.gov

Structure-based ligand design utilizes the three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that can bind to it with high affinity and selectivity. Molecular docking is a key technique in this approach, where computational algorithms predict the preferred orientation of a ligand when bound to a target. plos.orgnih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. plos.org For instance, molecular docking studies of piperidine-containing HIV-1 protease inhibitors have provided insights into their binding modes and have been instrumental in the design of more potent analogs. nih.gov The piperidine scaffold can be strategically modified to optimize interactions within the binding pocket of the target protein. nih.gov

The this compound core can serve as a starting point for such design efforts. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, while the lactam ring provides a rigid framework that can be further functionalized to explore different regions of a binding site.

Theoretical Insights into Enzymatic Transformations involving this compound

The lactam ring in this compound is structurally analogous to the β-lactam ring found in penicillin and cephalosporin (B10832234) antibiotics. Therefore, theoretical studies on the enzymatic hydrolysis of β-lactams by β-lactamases can provide valuable insights into the potential enzymatic transformations of this compound. tandfonline.comnih.gov

β-Lactamases are enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotics inactive. nih.gov Theoretical studies, often using quantum mechanics/molecular mechanics (QM/MM) methods, have been employed to elucidate the reaction mechanism at the atomic level. These studies can model the entire enzyme-substrate complex and calculate the energy profile of the reaction pathway.

The hydrolysis mechanism of serine β-lactamases generally involves two main steps: acylation and deacylation. nih.govnih.gov In the acylation step, a serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the lactam ring. This leads to the formation of a tetrahedral intermediate, which then collapses to form a covalent acyl-enzyme intermediate, opening the lactam ring. nih.gov In the deacylation step, a water molecule, often activated by a basic residue in the active site, attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the hydrolyzed product. nih.gov

Theoretical studies have investigated the energetics of these steps, identifying the rate-limiting step and the key amino acid residues involved in catalysis. nih.gov For example, DFT studies on the hydrolysis of β-lactam antibiotics have calculated the energy barriers for different proposed reaction pathways, helping to distinguish between them. tandfonline.comnih.gov These computational approaches have also shed light on the role of metal ions in metallo-β-lactamases, which utilize zinc ions to activate a water molecule for the nucleophilic attack. tandfonline.com

Given the structural similarity, it is plausible that enzymes with lactamase-like activity could catalyze the hydrolysis of the lactam ring in this compound. Theoretical modeling could be used to predict which enzyme families are most likely to perform this transformation and to understand the specific interactions that would govern such a reaction.

Analytical Techniques for Characterization and Purity Assessment in Research

Spectroscopic Characterization Techniques for 2-Oxopiperidine-4-carboxylic Acid Analogues

Spectroscopic methods are indispensable for the structural elucidation of this compound and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present.

In ¹³C NMR spectroscopy, the carbonyl carbon of the lactam in 2-oxopiperidine derivatives typically resonates around 170-175 ppm, while the carboxylic acid carbonyl appears at a slightly higher field, generally between 175-180 ppm. The carbons of the piperidine (B6355638) ring would be found in the aliphatic region of the spectrum.

Infrared spectroscopy is a powerful tool for identifying the key functional groups. The IR spectrum of this compound is expected to show a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption for the carboxylic acid would be anticipated around 1700-1730 cm⁻¹. The lactam carbonyl stretch is also a prominent feature, typically appearing in the range of 1640-1680 cm⁻¹.

A study on N-carbamoyl-piperidine-4-carboxylic acid, a closely related derivative, provided the following ¹H NMR data (400 MHz, DMSO-d6): δ 11.0 (s, 1H, OH), 6.0 (s, 2H, NH₂), 3.39 (m, 2H, H4a,H6a), 3.29 (m, 2H, H4b,H6b), 2.37 (m, 1H, H2), 1.86 (m, 2H, H3a,H5a), 1.61 (m, 2H, H3b,H5b). This provides a reference for the expected chemical shifts in similar piperidine systems.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Piperidine Ring Protons | δ 1.5-3.5 ppm |

| Carboxylic Acid Proton (α-CH) | δ 2.5-3.0 ppm | |

| Lactam NH | Broad singlet | |

| ¹³C NMR | Lactam Carbonyl | δ 170-175 ppm |

| Carboxylic Acid Carbonyl | δ 175-180 ppm | |

| IR Spectroscopy | Carboxylic Acid O-H | 2500-3300 cm⁻¹ (broad) |

| Carboxylic Acid C=O | 1700-1730 cm⁻¹ |

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are essential for the isolation of this compound from reaction mixtures and for the accurate determination of its purity. High-Performance Liquid Chromatography (HPLC) is the most widely used method for these purposes.

For the analysis of polar compounds like this compound, reversed-phase HPLC (RP-HPLC) is a common choice. A C18 column is often employed as the stationary phase, with a mobile phase typically consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with an acid additive such as formic acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Purity is typically assessed by monitoring the elution profile with a UV detector. For a related compound, 1-(2-Oxopropyl)piperidine-4-carboxylic acid, a purity of >95% was confirmed using RP-HPLC with UV detection at 254 nm.

Since this compound possesses a chiral center at the C4 position, the separation of its enantiomers is a critical aspect of its analysis, especially in a pharmaceutical context. Chiral HPLC is the preferred method for this purpose. This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the resolution of a wide range of chiral compounds, including carboxylic acids. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system, is crucial for achieving optimal separation.

Alternatively, chiral derivatization can be employed. In this approach, the racemic carboxylic acid is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

Table 2: General HPLC and Chiral HPLC Parameters for Piperidine Carboxylic Acid Analogues

| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |

|---|---|---|

| Column | C18, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Water/Acetonitrile or Methanol with 0.1% Formic Acid | Hexane/Isopropanol or other suitable solvent mixture |

| Detection | UV at 210-254 nm | UV at 210-254 nm |

| Flow Rate | 0.5-1.5 mL/min | 0.5-1.5 mL/min |

| Temperature | Ambient or controlled | Ambient or controlled |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. For chiral molecules like this compound, single-crystal X-ray diffraction can unambiguously establish the absolute configuration of the stereogenic center, provided a suitable single crystal can be grown and the molecule contains a heavy atom or by using anomalous dispersion effects.

The crystal structure provides a wealth of information, including bond lengths, bond angles, and torsion angles, which define the precise conformation of the piperidine ring and the orientation of the carboxylic acid and lactam functional groups. This information is invaluable for understanding the molecule's shape, intermolecular interactions in the solid state (such as hydrogen bonding), and for computational modeling studies.

While a crystal structure for this compound itself is not publicly available, a study on N-carbamoyl-piperidine-4-carboxylic acid revealed that the piperidine ring adopts a chair conformation. The structure was stabilized by a three-dimensional network of intermolecular O–H···O, N–H···O, and C–H···O hydrogen bonds. This type of detailed structural information is what can be obtained from a successful X-ray crystallographic analysis.

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. The crystal is then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions are determined and the molecular structure is refined.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-Oxopropyl)piperidine-4-carboxylic acid |

Q & A

Q. How can researchers confirm the identity and purity of 2-Oxopiperidine-4-carboxylic acid?

To verify identity and purity, use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton (¹H) and carbon (¹³C) spectra. Peaks should align with expected chemical shifts for the piperidine ring and carboxylic acid groups.

- High-Performance Liquid Chromatography (HPLC) : Assess purity using reverse-phase columns (e.g., C18) with UV detection at 210–254 nm. A single peak with ≥95% area indicates high purity .

- Mass Spectrometry (MS) : Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF). The molecular ion should match the theoretical mass (C₆H₉NO₃: 143.14 g/mol) .

Q. What synthetic routes are available for preparing this compound?

Common methods include:

- Cyclization of Glutamic Acid Derivatives : React 4-aminobutyric acid derivatives with carbonylating agents (e.g., phosgene or triphosgene) under controlled pH to form the piperidine ring .

- Oxidation of Piperidine Precursors : Oxidize 4-hydroxypiperidine derivatives using KMnO₄ or RuO₄ to introduce the ketone group at position 2 .

- Protection-Deprotection Strategies : Protect the carboxylic acid group during synthesis (e.g., using tert-butyl esters) to avoid side reactions .

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation of dust .

- Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or MS) be resolved during characterization?

- Cross-Validation : Compare results with published reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) .

- Complementary Techniques : Use infrared (IR) spectroscopy to confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ketone) .

- Isotopic Labeling : Synthesize deuterated analogs to clarify ambiguous peaks in NMR spectra .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

- Reaction Monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediate formation and adjust reaction conditions (e.g., temperature, catalyst loading) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, reducing side reactions .

- Catalysis : Employ transition-metal catalysts (e.g., Pd/C or RuCl₃) for selective oxidation steps, minimizing over-oxidation .

Q. How can researchers design bioactivity assays for this compound derivatives?

- Target Identification : Screen against enzymes (e.g., proteases or kinases) using fluorescence-based assays. Derivatives with electron-withdrawing substituents may enhance binding .

- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Compare IC₅₀ values to evaluate structure-activity relationships (SAR) .

- Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., COX-2 or β-lactamases) .

Q. What computational methods aid in predicting the physicochemical properties of this compound?

- logP Calculation : Use software like MarvinSketch or ACD/Labs to estimate hydrophobicity. Experimental validation via shake-flask method is recommended .

- pKa Prediction : Tools such as SPARC or ChemAxon predict ionization states, critical for understanding solubility and reactivity at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.